4-benzyl-N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]piperazin-1-amine
Description
4-Benzyl-N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]piperazin-1-amine (CAS: 303095-37-6) is a Schiff base derivative featuring a piperazine core substituted with a benzyl group and a (3-bromo-4-methoxyphenyl)methylidene moiety. This compound belongs to a class of nitrogen-containing heterocycles known for their pharmacological versatility, particularly in targeting neurotransmitter receptors and enzymes . The E-configuration of the imine bond is critical for maintaining structural integrity and biological activity, as seen in analogous compounds . Its molecular formula is inferred as C₁₉H₂₀BrN₃O (molecular weight ~386.3 g/mol), with bromine and methoxy groups contributing to its electronic and steric properties.
Properties
CAS No. |
303095-37-6 |
|---|---|
Molecular Formula |
C19H22BrN3O |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
(E)-N-(4-benzylpiperazin-1-yl)-1-(3-bromo-4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C19H22BrN3O/c1-24-19-8-7-17(13-18(19)20)14-21-23-11-9-22(10-12-23)15-16-5-3-2-4-6-16/h2-8,13-14H,9-12,15H2,1H3/b21-14+ |
InChI Key |
MSILFLNMDJLDLV-KGENOOAVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]piperazin-1-amine typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.
Benzylation: The piperazine intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Condensation Reaction: The benzylated piperazine is reacted with 3-bromo-4-methoxybenzaldehyde in the presence of a suitable catalyst to form the final product. The reaction is typically carried out in a solvent such as methanol or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]piperazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
4-benzyl-N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]piperazin-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly for its activity against certain pathogens.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzyl-N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]piperazin-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Structural and Functional Group Analysis
Biological Activity
The compound 4-benzyl-N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]piperazin-1-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 422.7 g/mol. The compound features a piperazine ring, a benzylidene group, and a bromo-methoxy-substituted phenyl group, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H24BrN3O |
| Molecular Weight | 422.7 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzylidene Intermediate : The reaction begins with the condensation of 3-bromo-4-methoxybenzaldehyde and piperazine under acidic conditions.
- Purification : The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Biological Activity
Research has indicated that this compound exhibits significant biological activities, particularly in the realm of anticancer and antimicrobial effects.
Anticancer Activity
Studies have shown that compounds similar to this compound can inhibit various cancer cell lines. For instance, derivatives containing similar structural motifs have demonstrated potent inhibitory effects against receptor tyrosine kinases (RTKs), which are crucial in cancer progression.
- IC50 Values : In studies involving related compounds, IC50 values against various cancer cell lines (e.g., K562 and HL60) were reported to be as low as 5.6 μM, indicating strong cytotoxic potential .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest it may inhibit the growth of specific bacterial strains. In vitro tests could reveal its efficacy compared to standard antibiotics.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for key metabolic enzymes, disrupting critical pathways in cancer cells.
- Receptor Interaction : Binding to specific receptors could modulate signaling pathways associated with cell proliferation and survival.
- DNA Intercalation : Similar compounds have shown the ability to intercalate DNA, affecting gene expression and leading to apoptosis in cancer cells.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Study on Tyrosine Kinase Inhibition : A series of piperazine derivatives were synthesized and tested for their ability to inhibit various RTKs. Compounds with similar substitutions showed IC50 values ranging from 5 to 10 μM against EGFR and PDGFR .
- Antimicrobial Efficacy : Research indicated that certain piperazine derivatives exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
